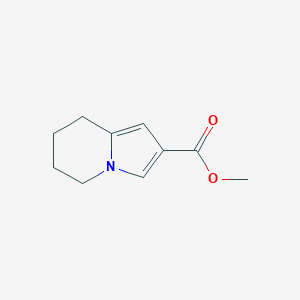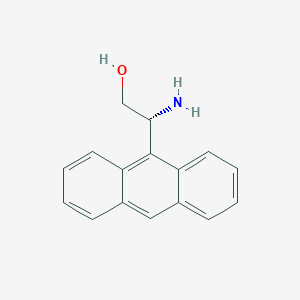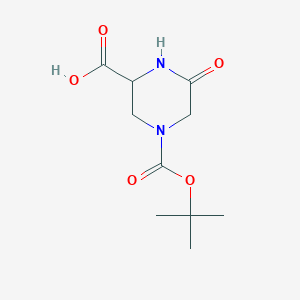![molecular formula C58H42N2O2P2 B3178982 (R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) CAS No. 879505-38-1](/img/structure/B3178982.png)
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)
Overview
Description
“®-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide)” is a complex organic compound. It seems to be related to binaphthyl compounds, which are often used as ligands in transition-metal catalysed asymmetric synthesis .
Synthesis Analysis
There is a paper on the enantioselective synthesis of [1,1’-binaphthalene]-8,8’-diyl bis (diphenylphosphane) and its derivatives . Two 8,8’ disubstituted binaphthyl ligands have been designed and synthesized in 3.1% and 11.4% overall yield, respectively .
Molecular Structure Analysis
The molecular structure of related compounds such as ®- (+)-1,1 -Bi (2-naphthol) has been analyzed . X-ray structure analysis demonstrated that a unique chiral microenvironment was created .
Chemical Reactions Analysis
Binaphthyl compounds have been widely applied as chiral ligands in asymmetric Suzuki–Miyaura coupling reaction, asymmetric hydrogenation, metal catalytic Mannich reaction, and C (sp2)–H bond functionalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as ®- (+)-1,1 -Bi (2-naphthol) have been studied . It has a molecular weight of 286.32 and a melting point of 208-210 °C (lit.) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-diphenylphosphanyl-N-[1-[2-[(2-diphenylphosphanylbenzoyl)amino]naphthalen-1-yl]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H42N2O2P2/c61-57(49-33-17-19-35-53(49)63(43-23-5-1-6-24-43)44-25-7-2-8-26-44)59-51-39-37-41-21-13-15-31-47(41)55(51)56-48-32-16-14-22-42(48)38-40-52(56)60-58(62)50-34-18-20-36-54(50)64(45-27-9-3-10-28-45)46-29-11-4-12-30-46/h1-40H,(H,59,61)(H,60,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKIOHHUGWDBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H42N2O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3178914.png)
![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)
![5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B3178926.png)


![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)






